2,3,6-Trifluorobenzoic acid
Overview
Description
2,3,6-Trifluorobenzoic acid is a trifluorinated analogue of benzoic acid. It is a white to light yellow crystalline powder with the molecular formula C7H3F3O2 and a molecular weight of 176.09 g/mol . This compound is known for its utility as a synthetic intermediate, particularly in the preparation of inhibitors for malaria aspartyl proteases Plasmepsin I and II .
Mechanism of Action
Action Environment
The action of 2,3,6-Trifluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid respiratory irritation . Additionally, it should be stored in a dry, well-ventilated place away from fire sources and oxidizing agents . These factors can influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trifluorobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trifluorobenzene with carbon dioxide in the presence of a strong base such as n-butyllithium in tetrahydrofuran . The reaction typically proceeds under low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The final product is usually purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The compound can be oxidized to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Fluorinated aromatic compounds with different functional groups.
Reduction: Fluorinated alcohols or aldehydes.
Oxidation: More complex fluorinated aromatic acids or ketones.
Scientific Research Applications
2,3,6-Trifluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibitors, particularly for malaria aspartyl proteases.
Medicine: Investigated for its potential in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 2,4,6-Trifluorobenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,4,5,6-Pentafluorobenzoic acid
Comparison: 2,3,6-Trifluorobenzoic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4,6-trifluorobenzoic acid, it has different reactivity and binding characteristics due to the position of the fluorine atoms. The tetrafluorinated and pentafluorinated analogues have even more pronounced electronic effects, which can significantly alter their chemical behavior and biological activity .
Properties
IUPAC Name |
2,3,6-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUPHQGQNHDGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334236 | |
Record name | 2,3,6-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2358-29-4 | |
Record name | 2,3,6-Trifluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2358-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,6-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,6-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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